molecular formula C22H22ClN3O3S B4222751 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B4222751
M. Wt: 443.9 g/mol
InChI Key: WFPLRAYSJRGJKW-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzylthio, chloro, and dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyrimidine-4-carboxylic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with benzylthiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, bases like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been tested for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial effects, which could be beneficial in developing new antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence supporting its anti-inflammatory properties. This could make it useful in treating conditions characterized by chronic inflammation .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations lower than many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Study 3: Anti-inflammatory Research

A recent investigation into the anti-inflammatory effects of this compound showed that it reduced pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-5-chloropyrimidine: Shares the pyrimidine and dimethoxyphenyl groups but lacks the benzylthio substitution.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-chloropyrimidine-4-carboxamide: Similar structure but with different substitution patterns.

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure and chemical properties make it a valuable subject of study, with potential applications in chemistry, biology, medicine, and industry

Biological Activity

The compound 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide , with the CAS number 901669-25-8, belongs to a class of pyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on diverse sources of research.

  • Molecular Formula : C20H18ClN3O3S
  • Molecular Weight : 415.9 g/mol
  • Structure : The compound features a pyrimidine core substituted with a benzyl sulfanyl group and a chloro group at specific positions, which may influence its biological activity.

Anti-inflammatory Activity

Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrimidine compounds inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

  • Case Study : In a study evaluating various pyrimidine derivatives, compounds similar to our target exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM. The most potent compounds showed comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compound TBDTBD

Anticancer Activity

Pyrimidine derivatives have been explored for their anticancer properties, particularly in targeting various cancer cell lines.

  • Case Study : Compounds structurally related to our target have shown cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. Substituents such as electron-donating or electron-withdrawing groups can significantly affect their potency.

  • Key Observations :
    • Electron-donating groups enhance anti-inflammatory activity.
    • The presence of halogens like chlorine can increase lipophilicity, potentially improving bioavailability.

Q & A

Q. Basic: What are the recommended synthetic routes for this pyrimidine derivative, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

  • Nucleophilic substitution at the 2-position using benzyl mercaptan under basic conditions (e.g., NaH in DMF) to introduce the benzylsulfanyl group .
  • Amide coupling between the pyrimidine-4-carboxylic acid intermediate and the 3,4-dimethoxyphenylethylamine moiety, often mediated by coupling agents like EDC/HOBt .
  • Chlorination at the 5-position using POCl₃ or similar reagents, requiring anhydrous conditions and controlled temperatures (60–80°C) .
    Optimization: Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., DCM vs. THF) to enhance yields. Reaction time and temperature gradients should be tested via Design of Experiments (DoE) .

Q. Basic: What analytical methods are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm; aromatic protons from the dimethoxyphenyl group at δ 6.7–7.1 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ expected within ±2 ppm accuracy) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Q. Basic: How can researchers screen this compound for preliminary biological activity?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via nonlinear regression .
  • Antimicrobial Screening: Employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains, reporting MIC values .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent Variation: Synthesize analogs with modified benzylsulfanyl (e.g., fluorobenzyl) or dimethoxyphenyl (e.g., methylenedioxy) groups to assess impacts on target binding .
  • Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity using multivariate regression .

Q. Advanced: What computational strategies elucidate binding modes with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Glide to model interactions (e.g., pyrimidine core stacking with kinase ATP pockets) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-target complexes (RMSD <2 Å) .
  • QM/MM: Hybrid calculations to map electronic effects of the chloro substituent on binding affinity .

Q. Advanced: How can contradictory biological data across studies be resolved?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds .
  • Structural Validation: Verify compound stability under experimental conditions (e.g., LC-MS to detect hydrolysis of the sulfanyl group) .
  • Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) for direct binding kinetics (KD values) .

Q. Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Answer:

  • Flow Chemistry: Continuous synthesis of intermediates (e.g., pyrimidine chlorination) to reduce side reactions .
  • Microwave Assistance: Accelerate amide coupling (20 min vs. 12 hr) with controlled dielectric heating .
  • Byproduct Trapping: Add molecular sieves or scavenger resins (e.g., QuadraSil™) during nucleophilic substitutions .

Q. Advanced: How can in vivo efficacy be predicted from in vitro data?

Answer:

  • PK/PD Modeling: Estimate bioavailability using LogP (2.5–3.5) and plasma protein binding (PPB) data from equilibrium dialysis .
  • Metabolite Identification: Incubate with liver microsomes (human/rodent) and profile via UPLC-QTOF .
  • Toxicogenomics: RNA-seq on hepatocytes to flag CYP450 induction risks .

Q. Advanced: What crystallographic techniques resolve the compound’s 3D structure?

Answer:

  • Single-Crystal X-Ray Diffraction: Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refinement with SHELXL to confirm dihedral angles (e.g., 85° between pyrimidine and benzylsulfanyl) .
  • Powder XRD: Compare experimental and simulated patterns to detect polymorphs .

Q. Advanced: How can target proteins be identified for this compound?

Answer:

  • Affinity Proteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS identification .
  • Thermal Shift Assay (TSA): Monitor protein melting temperature (ΔTm) changes in ligand presence .
  • CRISPR Screening: Genome-wide KO libraries to identify resistance genes .

Properties

IUPAC Name

2-benzylsulfanyl-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-28-18-9-8-15(12-19(18)29-2)10-11-24-21(27)20-17(23)13-25-22(26-20)30-14-16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPLRAYSJRGJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide

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